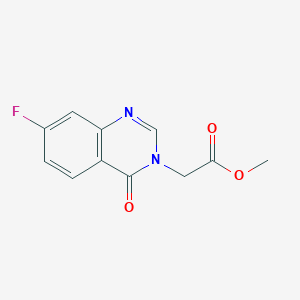

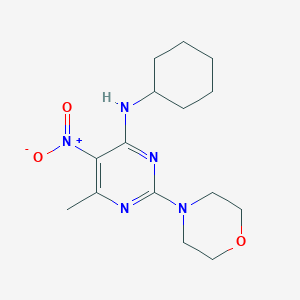

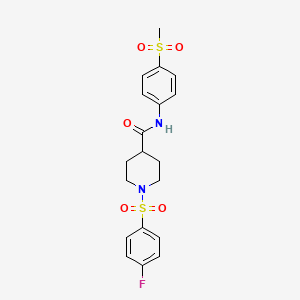

![molecular formula C8H16ClNO B2417445 (1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol;hydrochloride CAS No. 2187426-23-7](/img/structure/B2417445.png)

(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol;hydrochloride, commonly known as cocaine, is a potent central nervous system stimulant and a Schedule II drug under the Controlled Substances Act. Cocaine is derived from the leaves of the coca plant and has been used for various medicinal purposes. However, its high potential for abuse and addiction has led to its prohibition in most countries. In recent years, research has focused on understanding the mechanism of action and physiological effects of cocaine, as well as developing new methods for its synthesis.

Applications De Recherche Scientifique

Catalytic Applications in Organic Synthesis

(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol;hydrochloride and its homologues like 8-Azabicyclo[3.2.1]octan-8-ol (ABOOL) and 7-azabicyclo[2.2.1]heptan-7-ol (ABHOL) have been identified as stable compounds with potential catalytic applications. These hydroxylamines have demonstrated efficiency in catalyzing the oxidation of various secondary alcohols to their corresponding ketones. This process utilizes molecular oxygen in ambient air as the terminal oxidant and copper cocatalysts at room temperature, showcasing a sustainable and mild approach to alcohol oxidation (Toda et al., 2023).

Chemical Synthesis and Structural Analysis

The compound and its related structures have been the subject of extensive synthetic and structural studies. For instance, reactions of 3-substituted 3-azabicyclo[3.3.1]nonan-9-ones with nitrogen-containing nucleophiles have led to the formation of various compounds, including oximes, hydrazones, and azines. This highlights the compound's versatility in organic synthesis and its potential to yield a range of structurally diverse derivatives (Moskalenko & Boev, 2009).

Potential Pharmacological Applications

Research has also explored the potential pharmacological applications of analogs of 3-azabicyclo[3.3.1]nonanes. For instance, synthetic analogs such as 3-(2-hydroxyethyl)-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene and N-(2-hydroxyethyl)cytosine have been studied for their antiarrhythmic activity, demonstrating the biomedical relevance of these structures (Khisamutdinova et al., 2004).

Molecular Modeling and Inhibitor Activity

The compound's derivatives have been used in molecular modeling studies to predict and confirm in vitro inhibitor activity, highlighting its significance in drug design and development. For instance, the inhibitor activity of 3-imino-2,4-diazabicyclo[3.3.1]nonan-1-ol hydrochloride was studied using molecular modeling and confirmed through experiments, providing insights into its potential therapeutic applications (Plotnikova et al., 2013).

Propriétés

IUPAC Name |

(1S,5S,8R)-2-azabicyclo[3.3.1]nonan-8-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c10-8-2-1-6-3-4-9-7(8)5-6;/h6-10H,1-5H2;1H/t6-,7-,8+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEEYQFBKIDKRQZ-CGJXVAEWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2CC1CCN2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]2C[C@@H]1CCN2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

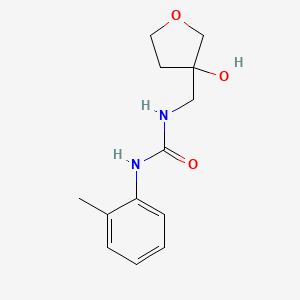

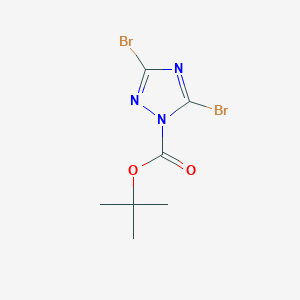

![8-Methyl-3-[(6-methylpyridazin-3-yl)oxy]-8-azabicyclo[3.2.1]octane](/img/structure/B2417363.png)

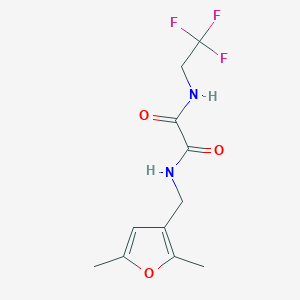

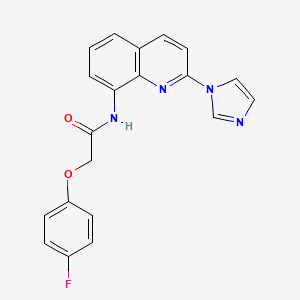

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2417370.png)

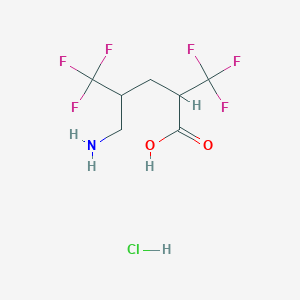

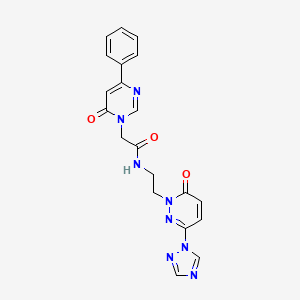

![2-(Tert-butyl)-3-(ethoxycarbonyl)benzo[b]furan-5-yl 4-nitrobenzoate](/img/structure/B2417371.png)

![1-[({[(Aminocarbonyl)amino]carbothioyl}amino)carbonyl]-4-methylbenzene](/img/structure/B2417375.png)

![10-methyl-7-(trifluoromethyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B2417377.png)